molecular formula C6H12O4 B159916 2,2-Bis(hydroxymethyl)butanoic acid CAS No. 10097-02-6

2,2-Bis(hydroxymethyl)butanoic acid

Cat. No. B159916
CAS RN: 10097-02-6
M. Wt: 148.16 g/mol
InChI Key: JVYDLYGCSIHCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(hydroxymethyl)butanoic acid, also known as 2,2-Bis(hydroxymethyl)butyric acid, 2,2-Bis(methylol)butanoic acid, 2,2-Dimethylolbutyric acid, and Dimethylolbutyric acid, is a compound with the linear formula C2H5C(CH2OH)2CO2H . It is a monomer used for making water-soluble polyurethanes and polyesters .


Molecular Structure Analysis

The molecular formula of 2,2-Bis(hydroxymethyl)butanoic acid is C6H12O4 . Its molecular weight is approximately 148.16 .


Physical And Chemical Properties Analysis

2,2-Bis(hydroxymethyl)butanoic acid is a free-flowing white crystal . It has a density of 1.3±0.1 g/cm3, a boiling point of 360.0±32.0 °C at 760 mmHg, and a flash point of 185.7±21.6 °C . It is soluble in acetone at 18 wt. % at 40 °C .

Scientific Research Applications

  • Polymer Science

    • Application : 2,2-Bis(hydroxymethyl)butanoic acid is used as a monomer for making water-soluble polyurethanes and polyesters .
  • Coating Technology

    • Application : Due to its good solubility, 2,2-Bis(hydroxymethyl)butanoic acid is widely used in the coating of water-soluble PU systems, adhesive and leather coating agents .
  • Water Soluble Alkyds and Polyester Resins

    • Application : 2,2-Bis(hydroxymethyl)butanoic acid is used in the production of water-soluble alkyds and polyester resins .
  • Printing Inks

    • Application : 2,2-Bis(hydroxymethyl)butanoic acid is used in the formulation of printing inks .
  • Chemical Intermediates

    • Application : 2,2-Bis(hydroxymethyl)butanoic acid is used as a chemical intermediate in various reactions .
  • Environment-Friendly Substitute
    • Application : 2,2-Bis(hydroxymethyl)butanoic acid is considered an environment-friendly substitute for 2,2-bis(hydroxymethyl)propionic acid .
    • Methods of Application : The acid can be used in similar applications as 2,2-bis(hydroxymethyl)propionic acid, including the production of water-soluble high molecule systems, polyester resins, and epoxy esters .
    • Results or Outcomes : The use of 2,2-Bis(hydroxymethyl)butanoic acid as a substitute can potentially reduce the environmental impact of these applications .

Safety And Hazards

When handling 2,2-Bis(hydroxymethyl)butanoic acid, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

2,2-Bis(hydroxymethyl)butanoic acid is widely used in water-soluble PU systems, polyester resin, and epoxy ester due to its good solubility . It is expected to become a new kind of environment-friendly substitute of 2,2-bis(hydroxymethyl)propionic acid .

properties

IUPAC Name

2,2-bis(hydroxymethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-2-6(3-7,4-8)5(9)10/h7-8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYDLYGCSIHCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064939
Record name Butanoic acid, 2,2-bis(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(hydroxymethyl)butanoic acid

CAS RN

10097-02-6
Record name 2,2-Bis(hydroxymethyl)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10097-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(hydroxymethyl)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2,2-bis(hydroxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 2,2-bis(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(hydroxymethyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Butanoic acid, 2,2-bis(hydroxymethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-BIS(HYDROXYMETHYL)BUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42UJ0Z625V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(hydroxymethyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
2,2-Bis(hydroxymethyl)butanoic acid
Reactant of Route 3
2,2-Bis(hydroxymethyl)butanoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2-Bis(hydroxymethyl)butanoic acid
Reactant of Route 5
2,2-Bis(hydroxymethyl)butanoic acid
Reactant of Route 6
2,2-Bis(hydroxymethyl)butanoic acid

Citations

For This Compound
24
Citations
SY Chen, RQ Zhuang, FS Chuang… - Journal of Applied …, 2021 - Wiley Online Library
As an environmental‐friendly coating material in industry, waterborne polyurethane–urea (WPU) is still not comparable with solvent‐based polyurethane (SPU) in mechanical properties…
Number of citations: 9 onlinelibrary.wiley.com
SJ Moravek, MK Hassan, DJ Drake… - Journal of applied …, 2010 - Wiley Online Library
Degradable thermoplastic polyurethane (TPU) elastomers incorporating poly(D,L‐lactide‐co‐glycolide) (PLGA) were synthesized and characterized. The soft segments consisted of a …
Number of citations: 32 onlinelibrary.wiley.com
OV Anikin, AV Bolotov, IF Minkhanov, AR Tazeev… - Processes, 2023 - mdpi.com
Currently, most explored oil fields in Russia are at a late stage of development, and in order to maintain high levels of oil production, it is rational to put into operation fields with hard-to-…
Number of citations: 3 www.mdpi.com
A Noel, B Delpech, D Crich - pdfs.semanticscholar.org
3-Ethyl-3-(hydroxymethyl) oxetan-2-one (2). Triethylamine (0.38 mL, 2.7 mmol) was added to a solution of 2, 2-bis (hydroxymethyl) butanoic acid (200 mg, 1.35 mmol) in CH2Cl2 (6.75 …
Number of citations: 2 pdfs.semanticscholar.org
AC Albertsson, IK Varma… - Handbook of ring …, 2009 - Wiley Online Library
Aliphatic polyesters prepared by the ring-opening polymerization (ROP) of lactones and lactides are versatile polymers with good mechanical properties, hydrolyzability, …
Number of citations: 18 onlinelibrary.wiley.com
R Brannigan - 2015 - wrap.warwick.ac.uk
This thesis explores the synthesis of novel monomers in the design of hydrolytically degradable materials with defined physical and chemical properties using a selection of coupling …
Number of citations: 4 wrap.warwick.ac.uk
K Kawamura, H Yoshioka, C Sato, T Yajima… - Bioorganic & Medicinal …, 2023 - Elsevier
3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the cholesterol biosynthetic pathway, and competitive inhibitors targeting the catalytic …
Number of citations: 5 www.sciencedirect.com
SY Chen, I Kokalari, SR Parnell, GN Smith, BH Zeng… - Langmuir, 2023 - ACS Publications
Waterborne polyurethane (WPU) has attracted significant interest as a promising alternative to solvent-based polyurethane (SPU) due to its positive impact on safety and sustainability. …
Number of citations: 1 pubs.acs.org
A Durand, E Marie - Advances in colloid and interface science, 2009 - Elsevier
The use of polymeric surfactants as stabilizers in miniemulsion polymerization was reviewed. The structural characteristics of reported polymeric surfactants were detailed and compared…
Number of citations: 68 www.sciencedirect.com
GK Jia, L Yuan, XY Yuan, ZY Li - Zeitschrift für Kristallographie-New …, 2017 - degruyter.com
C 14 H 18 O 4 , monoclinic, P2 1 /n (no. 14), a = 10.763(6) Å, b = 5.941(4) Å, c = 20.310(12) Å, β = 92.238(6), V = 1297.7(13) Å 3 , Z = 4, R gt (F) = 0.0484, wR ref (F 2 ) = 0.1351, T = 296(…
Number of citations: 7 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.